1-Chloro-2-octanone
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Overview
Description
1-Chloro-2-octanone is an organic compound with the molecular formula C8H15ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the second carbon of an octanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-octanone can be synthesized through several methods. One common approach involves the chlorination of 2-octanone. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production efficiently. The use of catalysts and advanced purification techniques ensures the high quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-octanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed:
Nucleophilic Substitution: Various substituted octanones depending on the nucleophile used.
Reduction: 1-Chloro-2-octanol.
Oxidation: 1-Chloro-2-octanoic acid.
Scientific Research Applications
1-Chloro-2-octanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-2-octanone involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbonyl carbon more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize different derivatives and products.
Comparison with Similar Compounds
2-Chloro-1-octanone: Similar structure but with the chlorine atom attached to the first carbon.
1-Bromo-2-octanone: Similar structure but with a bromine atom instead of chlorine.
2-Octanone: The parent ketone without any halogen substitution.
Uniqueness: 1-Chloro-2-octanone is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
63988-10-3 |
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Molecular Formula |
C8H15ClO |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
1-chlorooctan-2-one |
InChI |
InChI=1S/C8H15ClO/c1-2-3-4-5-6-8(10)7-9/h2-7H2,1H3 |
InChI Key |
JKXHWCLBNHPIMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CCl |
Origin of Product |
United States |
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